molecular formula C22H17NO6 B2772700 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate CAS No. 898447-41-1

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Cat. No.: B2772700
CAS No.: 898447-41-1
M. Wt: 391.379
InChI Key: QPRWWZCYXBBIQQ-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a complex organic compound that integrates multiple functional groups, including a benzofuran moiety, a chromone core, and a morpholine carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and chromone intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine carboxylate group.

    Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Synthesis of Chromone Core: The chromone core is often prepared through the cyclization of o-hydroxyacetophenone derivatives using acidic or basic catalysts.

    Coupling Reaction: The benzofuran and chromone intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of Morpholine Carboxylate: The final step involves the reaction of the coupled product with morpholine and a carboxylating agent such as ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine carboxylate group, where nucleophiles such as amines or thiols can replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and chromone moieties.

    Reduction: Reduced chromone derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl piperidine-4-carboxylate
  • 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl pyrrolidine-4-carboxylate
  • 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-3-carboxylate

Uniqueness

Compared to similar compounds, 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is unique due to the specific positioning of the morpholine carboxylate group

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c24-21-13-17(20-11-14-3-1-2-4-18(14)28-20)16-12-15(5-6-19(16)29-21)27-22(25)23-7-9-26-10-8-23/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRWWZCYXBBIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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